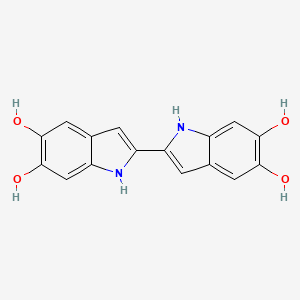

2-(5,6-dihydroxy-1H-indol-2-yl)-1H-indole-5,6-diol

Description

Properties

CAS No. |

98192-27-9 |

|---|---|

Molecular Formula |

C16H12N2O4 |

Molecular Weight |

296.28 g/mol |

IUPAC Name |

2-(5,6-dihydroxy-1H-indol-2-yl)-1H-indole-5,6-diol |

InChI |

InChI=1S/C16H12N2O4/c19-13-3-7-1-11(17-9(7)5-15(13)21)12-2-8-4-14(20)16(22)6-10(8)18-12/h1-6,17-22H |

InChI Key |

JOKGEXDXSDUJIL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=C(NC2=CC(=C1O)O)C3=CC4=CC(=C(C=C4N3)O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-(5,6-dihydroxy-1H-indol-2-yl)-1H-indole-5,6-diol

The preparation of the target biindole compound generally involves:

- Synthesis of 5,6-dihydroxyindole monomers,

- Followed by coupling or condensation to form the biindole structure.

Synthesis of 5,6-Dihydroxyindole

The preparation of 5,6-dihydroxyindole is a critical step. Several methods have been developed:

Catalytic Reductive Cyclization of 4,5-Dihydroxy-2,β-dinitrostyrene

- Process : The key method involves catalytic reductive cyclization of 4,5-dihydroxy-2,β-dinitrostyrene using hydrogen gas in the presence of palladium, platinum, or rhodium catalysts in a polar hydroxylic medium (e.g., acetic acid-water mixture).

- Reaction Conditions : Typically carried out under hydrogen atmosphere at room temperature to moderate heat for 30 minutes to 3 hours.

- Yields & Selectivity : Reported yields are very high, with 95-100% conversion and selectivity, and minimal by-products. Acidification post-reaction facilitates product isolation.

- Advantages : This one-step catalytic process avoids the need for multiple steps such as acetylation and deacetylation, improving efficiency and purity.

Debenzylation of 4,5-Dibenzyloxy-2,β-dinitrostyrene

- Precursor Preparation : 4,5-Dihydroxy-2,β-dinitrostyrene can be prepared by chemoselective debenzylation of 4,5-dibenzyloxy-2,β-dinitrostyrene using trifluoroacetic acid.

- Hydrogenation : Subsequent hydrogenation with Pd/C catalyst under hydrogen atmosphere leads to 5,6-dihydroxyindole formation.

- Example Conditions : 5% Pd/C catalyst in ethyl acetate, hydrogen balloon, stirring overnight at room temperature, followed by filtration and purification.

Nitration and Condensation Route Using Solid Nitrifying Agents

- Raw Material : 3,4-dibenzyloxybenzaldehyde is nitrated using solid nitrifying agents such as urea nitrate or thiourea nitrate in glacial acetic acid at -20 to 40 °C to yield 2-nitro-4,5-dibenzyloxybenzaldehyde.

- Condensation : This intermediate undergoes condensation with nitromethane in the presence of ammonium formate to form 2,β-dinitro-4,5-dibenzyloxystyrene.

- Tandem Reaction : Addition of palladium-carbon catalyst triggers reduction, intramolecular cyclization, and debenzylation in one pot to yield 5,6-dihydroxyindole with high purity (>99.5%) and yield.

- Advantages : This method features easy-to-obtain raw materials, controllable conditions, good selectivity, and a simple operation process.

Formation of this compound

- While the direct synthetic routes to the biindole compound are less frequently detailed in literature, the biindole is typically formed by oxidative coupling or controlled condensation of 5,6-dihydroxyindole units.

- The hydroxyl groups at 5,6-positions facilitate coupling via electrophilic aromatic substitution or enzymatic oxidation pathways, mimicking natural melanin biosynthesis.

- Specific reaction conditions and catalysts for this coupling step are less documented but may involve mild oxidative conditions or metal-catalyzed coupling.

Summary Table of Preparation Methods for 5,6-Dihydroxyindole (Key Intermediate)

| Method | Starting Material | Key Reagents & Catalysts | Conditions | Yield & Purity | Notes |

|---|---|---|---|---|---|

| Catalytic reductive cyclization | 4,5-Dihydroxy-2,β-dinitrostyrene | H2 gas, Pd/Pt/Rh catalyst | Polar hydroxylic solvent, RT-60°C, 0.5-3 h | 95-100% yield, high selectivity | One-step, minimal by-products |

| Debenzylation + Hydrogenation | 4,5-Dibenzyloxy-2,β-dinitrostyrene | Trifluoroacetic acid, Pd/C catalyst | Room temp, H2 balloon, overnight | High yield, pure product | Two-step: debenzylation then hydrogenation |

| Nitration + Condensation + Tandem Reduction | 3,4-Dibenzyloxybenzaldehyde | Solid nitrating agent, nitromethane, Pd/C catalyst | -20 to 40 °C nitration; condensation; then Pd/C reduction | >99.5% purity, high yield | Simple, controllable, scalable |

Research Findings and Analytical Data

- NMR and IR Characterization : 5,6-Dihydroxyindole and its derivatives show characteristic proton NMR signals around δ 6.8–7.0 ppm for aromatic protons and broad IR bands for hydroxyl groups (~3434 cm^-1).

- Stability : The compound is stable under reaction conditions and can be isolated as a white crystalline solid with high purity (>99.5%).

- Reaction Monitoring : TLC and chromatographic techniques confirm the consumption of starting materials and formation of products during hydrogenation and cyclization steps.

Chemical Reactions Analysis

1H,1’H-[2,2’-biindole]-5,5’,6,6’-tetraol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinonoid structures.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro or tetrahydro derivatives.

Substitution: Electrophilic substitution reactions are common, where substituents like halogens, alkyl, or acyl groups can be introduced at specific positions using reagents like halogens, alkyl halides, or acyl chlorides.

Major Products: The major products formed from these reactions include various substituted indoles, quinonoid derivatives, and reduced indole compounds.

Scientific Research Applications

Research has indicated that 2-(5,6-dihydroxy-1H-indol-2-yl)-1H-indole-5,6-diol exhibits various biological activities. These include:

- Antioxidant Properties : The compound has been shown to possess antioxidant capabilities, which can be beneficial in protecting cells from oxidative stress. This property is crucial in the context of diseases where oxidative damage plays a significant role, such as neurodegenerative disorders.

- Antimicrobial Activity : Studies have demonstrated that this compound may have antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .

Role in Melanin Biosynthesis

The compound is an intermediate in the biosynthesis of eumelanin, a pigment responsible for coloration in various organisms. Understanding its role in melanin production can provide insights into pigmentation disorders and potential treatments for conditions like vitiligo .

Potential Therapeutic Applications

Given its structural similarities to other biologically active indoles, there is potential for this compound to be explored in therapeutic contexts:

- Cancer Research : Some indole derivatives have shown promise in cancer treatment through mechanisms such as apoptosis induction and cell cycle arrest. Further investigation into this compound could reveal similar properties.

- Neurological Disorders : Due to its antioxidant properties, this compound may be evaluated for protective effects against neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Data Tables

| Activity Type | Observations |

|---|---|

| Antioxidant | Effective against oxidative stress |

| Antimicrobial | Active against certain bacterial strains |

| Role in Melanin | Intermediate in eumelanin synthesis |

Case Study 1: Antioxidant Activity Assessment

A study conducted on the antioxidant properties of various indole derivatives found that this compound significantly reduced reactive oxygen species (ROS) levels in vitro. This suggests its potential use as a therapeutic agent in oxidative stress-related conditions.

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on the antimicrobial activity of indole derivatives, this compound demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. The results indicated its possible application as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of 1H,1’H-[2,2’-biindole]-5,5’,6,6’-tetraol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Similar Indole Derivatives

Structural and Functional Differences

The following table summarizes key structural and functional differences between 2-(5,6-dihydroxy-1H-indol-2-yl)-1H-indole-5,6-diol and related compounds:

Key Comparative Insights

Hydroxyl Group Configuration and Reactivity

- DHI : With only two hydroxyl groups, DHI is a primary intermediate in eumelanin synthesis , undergoing oxidative polymerization to form dark pigments . Its cytotoxicity at higher concentrations (e.g., IC₅₀ values in cancer cells) contrasts with its utility in cosmetic applications .

Solubility and Stability

- 5,6-Diacetoxyindole : Acetylation of DHI’s hydroxyl groups improves stability and lipid solubility, making it a preferred precursor in synthetic melanin production for hair dyes .

- 5,6-Dihydroxyindoline : The saturated indoline ring reduces aromaticity, increasing solubility in aqueous media when formulated as a hydrobromide salt .

Biological Activity

The compound 2-(5,6-dihydroxy-1H-indol-2-yl)-1H-indole-5,6-diol , also known as biindole tetraol , is a derivative of 5,6-dihydroxyindole (DHI), which plays a significant role in melanin biosynthesis and has been studied for its biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, antiviral, and cytotoxic properties.

- Molecular Formula : CHNO

- Molecular Weight : 296.28 Daltons

- CAS Number : 98192-27-9

Antimicrobial Properties

-

Antibacterial Activity :

- DHI and its derivatives exhibit broad-spectrum antibacterial activity. They are effective against various pathogens due to their ability to disrupt cellular processes in bacteria .

- A study indicated that DHI can inhibit the growth of Gram-positive and Gram-negative bacteria, showcasing its potential as an antibacterial agent .

- Antifungal Activity :

- Antiviral Activity :

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in various studies:

- Cell Line Studies :

- In vitro studies on cancer cell lines have shown that DHI induces apoptosis in human glioma cells. The compound triggers intrinsic apoptotic pathways, leading to increased levels of cleaved caspase-3 and morphological changes indicative of apoptosis .

- The cytotoxicity was dose-dependent, with IC values reported in the low micromolar range for several cancer cell lines .

The biological activity of DHI can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation :

- Inhibition of Key Enzymes :

Study 1: Antimicrobial Efficacy

A study published in the Journal of Insect Biochemistry and Molecular Biology demonstrated that DHI exhibited significant antimicrobial activity against a range of pathogens. The minimum inhibitory concentration (MIC) values were determined for various bacterial strains:

| Pathogen | MIC (μM) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Candida albicans | 20 |

These results indicate the potential use of DHI as a natural antimicrobial agent in clinical settings .

Study 2: Cytotoxicity in Cancer Cells

Research conducted on glioma cell lines revealed that treatment with DHI led to significant reductions in cell viability. The study reported the following IC values:

| Cell Line | IC (μM) |

|---|---|

| U87MG | 12 |

| T98G | 15 |

| C6 | 10 |

The findings suggest that DHI could be developed into a therapeutic agent for glioma treatment due to its selective cytotoxicity towards tumor cells .

Q & A

Q. What are the recommended synthetic routes for 2-(5,6-dihydroxy-1H-indol-2-yl)-1H-indole-5,6-diol, and how do reaction conditions influence yield?

The compound can be synthesized via oxidative coupling or condensation reactions involving indolic precursors. For example:

Q. Key variables :

Q. Yield considerations :

Q. How can researchers characterize the purity and stability of this compound under experimental conditions?

Analytical techniques :

- HPLC : Use C18 columns with UV detection (λ = 280 nm) to monitor degradation products.

- Mass spectrometry (MS) : ESI-MS in negative ion mode confirms molecular weight (C₁₆H₁₁N₂O₄, expected [M-H]⁻ = 295.06).

- NMR : ¹H NMR (DMSO-d₆) resolves hydroxyl protons (δ 9.8–10.2 ppm) and indole aromatic signals (δ 6.5–7.5 ppm) .

Q. Stability challenges :

- Oxidation susceptibility : The catechol moieties (5,6-dihydroxy groups) rapidly oxidize in air. Stabilize with argon and antioxidants (e.g., ascorbic acid) during storage .

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .

Advanced Research Questions

Q. What mechanistic insights explain contradictory data on this compound’s redox behavior in biological systems?

Conflicting observations :

- Pro-oxidant vs. antioxidant activity : The compound may act as a pro-oxidant via semiquinone radical formation in vitro but shows antioxidant effects in cellular models due to metal chelation .

Q. Methodological resolution :

- Electrochemical analysis : Cyclic voltammetry in PBS (pH 7.4) reveals redox potentials (E₁/2 ≈ 0.25 V vs. Ag/AgCl) linked to catechol oxidation .

- EPR spectroscopy : Detect transient radical intermediates under controlled O₂ levels .

Q. Biological relevance :

- Metal binding : Chelates Fe³+/Cu²+, modulating Fenton reaction dynamics. Use ICP-MS to quantify metal interactions .

Q. How can researchers optimize experimental designs to study structure-activity relationships (SAR) for this compound?

SAR variables :

Q. Biological assays :

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological fluids), and how can they be mitigated?

Challenges :

- Matrix interference : Co-eluting metabolites in plasma require SPE or LC-MS/MS with MRM transitions (e.g., m/z 295→177) .

- Low sensitivity : Derivatize with dansyl chloride to enhance fluorescence detection .

Q. Validation parameters :

- Recovery : >85% in spiked serum samples.

- LOQ : ≤10 ng/mL achievable with optimized gradients .

Q. How do computational methods enhance understanding of this compound’s electronic properties and reactivity?

DFT studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.